molecular formula C10H10N4OS B2980091 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile CAS No. 717140-67-5

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile

Cat. No.: B2980091
CAS No.: 717140-67-5
M. Wt: 234.28
InChI Key: JUNPJDATMWLHHP-UHFFFAOYSA-N
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Description

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is a synthetic nitrile-based compound intended for research and development purposes. This chemical features a central thiazole ring—a privileged structure in medicinal chemistry—substituted with a formyl group, which serves as a versatile handle for further chemical derivatization through reactions such as condensation or nucleophilic addition . The molecule is also functionalized with two terminal nitrile groups. The nitrile moiety is known for its robust biocompatibility and metabolic stability in most cases, and it often serves key roles in molecular recognition, frequently acting as a hydrogen bond acceptor or a bioisostere for carbonyl-containing functional groups like ketones or carboxylates . This makes nitrile-containing compounds valuable in the design of enzyme inhibitors and other bioactive molecules . Researchers can leverage this compound as a key synthetic intermediate or building block for constructing more complex molecular architectures, particularly in the exploration of novel pharmaceuticals, agrochemicals, or functional materials. The specific combination of the electron-rich thiazole ring and the electrophilic formyl group suggests potential applications in the synthesis of heterocyclic compounds or as a precursor for catalyst ligands. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

3-[2-cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-3-1-5-14(6-2-4-12)10-13-7-9(8-15)16-10/h7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPJDATMWLHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N(CCC#N)CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile typically involves the reaction of 5-formyl-1,3-thiazol-2-amine with 2-cyanoethyl bromide under suitable reaction conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
This compound C₁₀H₉N₅OS 298.35 Formyl, nitrile, thiazole, cyanoethylamino
3-[2-Chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile C₁₂H₉ClN₆O₂S 336.76 Nitro, diazenyl, chloro, nitrile, thiazole
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one C₈H₅BrF₃O 268.03 Bromo, trifluoroketone, pyridine
Key Observations:

Core Heterocycles :

  • The target compound and the diazenyl derivative share a 1,3-thiazole ring, while the bromopyridin-yl compound features a pyridine core. Thiazole derivatives are often prioritized in medicinal chemistry due to their bioactivity, whereas pyridines are common in agrochemicals.

Substituent Effects: The formyl group in the target compound increases electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines). In contrast, the nitro and diazenyl groups in the compound from may enhance absorbance properties, useful in dyes or sensors.

Molecular Weight and Solubility :

  • The diazenyl derivative has a higher molecular weight (336.76 g/mol) due to the chloro and nitro substituents, likely reducing solubility compared to the target compound (298.35 g/mol). The bromopyridin-yl compound’s lower weight (268.03 g/mol) and trifluoroketone group may improve lipid solubility.

Hydrogen Bonding and Crystallography

Such patterns influence crystal packing and solubility.

Computational and Experimental Tools

  • Crystallography : Software like SHELXL () is widely used for small-molecule refinement, which would be critical for determining the target compound’s crystal structure .
  • Electronic Properties: Programs like Multiwfn () could analyze electron density and bond-length alternation (BLA) to predict nonlinear optical properties, relevant for materials science applications .

Biological Activity

Chemical Structure

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is a thiazole-derived compound characterized by the presence of a cyanoethyl group and a formyl group attached to the thiazole ring. The thiazole ring is known for its diverse biological activities, making this compound of interest for medicinal chemistry.

Biological Activity

1. Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activity. Compounds containing thiazole rings often exhibit significant antibacterial and antifungal properties. This activity is attributed to their ability to interfere with microbial metabolism and cell wall synthesis.

2. Anticancer Activity
Research indicates that thiazole derivatives can possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor cell proliferation. The specific structural features of thiazoles can enhance their interaction with biological targets involved in cancer progression.

3. Enzyme Inhibition
Thiazoles are known to inhibit various enzymes, including those involved in metabolic pathways. For instance, some thiazole derivatives act as inhibitors of protein kinases and other enzymes that play crucial roles in cellular signaling and cancer development.

Case Studies and Research Findings

1. Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry highlighted several thiazole derivatives with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the thiazole ring significantly impacted their efficacy, suggesting that similar modifications could enhance the activity of this compound.

2. Anticancer Mechanism Investigation
Research conducted on various thiazole compounds has shown that they can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a derivative similar to this compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Data Table: Summary of Biological Activities

Activity Type Compound/Derivative Effect Reference
AntibacterialThiazole Derivative AInhibition of growth against E. coliJournal of Medicinal Chemistry
AntifungalThiazole Derivative BSignificant antifungal activity against Candida speciesEuropean Journal of Medicinal Chemistry
AnticancerThiazole Derivative CInduction of apoptosis in breast cancer cellsCancer Research Journal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving (1) condensation of 5-formyl-1,3-thiazole derivatives with cyanoethylamine intermediates and (2) subsequent nitrile group introduction. Key steps include:

  • Condensation : Use aromatic aldehydes under basic conditions (e.g., sodium carbonate) to form thiazolone intermediates .
  • Nitrile functionalization : Employ acrylonitrile or cyanoethylation reagents in refluxing solvents (e.g., acetonitrile or DMF) .
  • Optimization : Continuous flow reactors and automated systems enhance yield and reproducibility by minimizing side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze the thiazole proton signals (δ 7.5–8.5 ppm for formyl groups) and cyanoethyl peaks (δ 2.5–3.5 ppm for CH2 groups) .
  • IR : Confirm nitrile groups via strong absorptions at ~2240 cm⁻¹ and formyl C=O stretches at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns specific to the thiazole and cyanoethyl moieties .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Test degradation kinetics in buffered solutions (pH 2–12). Nitrile groups are prone to hydrolysis under strongly acidic/basic conditions, forming carboxylic acids or amides .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at controlled room temperature (<25°C) in inert atmospheres to prevent cyano group polymerization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s hydrogen-bonding interactions in crystal structures or biological systems?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., D, R₂² motifs) using software like Mercury or SHELX .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields (AMBER, CHARMM) to assess binding affinities .
  • Example : The formyl group may act as a hydrogen-bond acceptor, while the cyanoethyl chain participates in hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50/EC50 assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to differentiate target-specific effects .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways modulated by the compound (e.g., oxidative stress vs. apoptosis) .
  • Control Experiments : Compare activity with structural analogs lacking the 5-formyl or cyanoethyl groups to isolate functional contributions .

Q. How can the compound’s reactivity in nucleophilic/electrophilic reactions be exploited for derivatization?

  • Methodological Answer :

  • Nucleophilic Additions : React the formyl group with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
  • Electrophilic Substitution : Utilize the thiazole ring’s electron-deficient C5 position for halogenation (e.g., Br₂ in acetic acid) .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions (Pd catalysts, aryl boronic acids) to introduce biaryl groups at the thiazole moiety .

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